molecular formula C13H19N3O2 B2732594 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034277-53-5

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2732594
CAS No.: 2034277-53-5
M. Wt: 249.314
InChI Key: UCIWYLBFVGSRIX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone” involves a piperidine ring attached to a 2,6-dimethylpyrimidin-4-yl group via an ether linkage. Piperidine derivatives represent a key category of nitrogen-bearing heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. It is known to be a powder at room temperature .

Scientific Research Applications

Synthesis of Compounds with Antibacterial Activity

Research has focused on the synthesis of compounds containing the piperidine and pyrimidine moieties, demonstrating significant antibacterial activities. For instance, the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones has been explored. These compounds have shown promising results in screenings for antibacterial activity, suggesting potential applications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010). Another study synthesized isoindoline-1,3-diones linked to a pyrimidin-2-yl moiety, again highlighting the antibacterial potential of such compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Chemical Characterization and Applications

The chemical properties and synthesis methods of compounds involving piperidine and pyrimidine structures have been widely explored. For example, the synthesis of dihydropyrimidinone derivatives containing piperazine or morpholine moiety through a one-pot Biginelli synthesis illustrates the versatility of these compounds in chemical synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Moreover, the study of hydrogen-bonding patterns in enaminones, including those with piperidin-2-ylidene and azepan-2-ylidene analogues, provides insight into the structural aspects that could influence the biological activities of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Potential Antimicrobial and Antitumor Applications

Further research includes the synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings, targeting antimicrobial activity. These compounds have been compared with standard drugs like streptomycin and fusidic acid, showing comparable antibacterial and antifungal activities, which underscores their potential in treating microbial infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Additionally, novel dihydropyrimidinone derivatives have been synthesized for assessing antitumor and anticancer activities, further broadening the scope of scientific research applications for compounds with this structure (Venkateshwarlu, Rao, Reddy, & Narasimha Reddy, 2014).

Properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-7-13(15-10(2)14-9)18-12-5-4-6-16(8-12)11(3)17/h7,12H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIWYLBFVGSRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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